2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid: Technical Monograph
2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid: Technical Monograph
This is a comprehensive technical guide on 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid , a critical conformationally restricted amino acid (CRAA) used in high-precision peptidomimetics and drug discovery.
Executive Summary
2-azabicyclo[3.1.0]hexane-1-carboxylic acid (often referred to as 2,3-methanoproline ) is a rigid bicyclic non-proteinogenic amino acid. It functions as a "frozen" analogue of proline, where the pyrrolidine ring is fused with a cyclopropane moiety across the C2–C3 bond.
This structural modification locks the
-
Peptidomimetics: Stabilizing specific secondary structures (e.g.,
-turns, polyproline II helices).[1] -
Medicinal Chemistry: Enhancing metabolic stability against proteases and improving bioavailability.[2]
-
Plant Physiology: Acting as a competitive inhibitor of ACC oxidase (ethylene biosynthesis).
Unlike its isomer (the 3-carboxylic acid derivative found in drugs like Saxagliptin), the 1-carboxylic acid variant places the carboxyl group directly at the bridgehead, creating a unique steric and electronic environment for ligand-receptor interactions.
Chemical Architecture & Stereochemistry
The molecule features a bicyclo[3.1.0]hexane core.[3][4][5][6][7] The nitrogen atom resides at position 2, while the carboxylic acid is anchored at the bridgehead carbon (position 1).
Structural Nomenclature
-
IUPAC Name: 2-azabicyclo[3.1.0]hexane-1-carboxylic acid[7][8][9]
-
CAS Number: 132806-36-1 (Generic/Racemic), 22255-16-9 (Specific isomers often vary by salt/ester forms)
-
Molecular Formula:
[11][12] -
Molecular Weight: 127.14 g/mol [11]
Conformational Lock
In natural proline, the five-membered ring retains some flexibility (envelope puckering). In 2-azabicyclo[3.1.0]hexane-1-carboxylic acid, the fusion of the three-membered cyclopropane ring imposes severe geometric constraints:
-
Rigidification: The C1–C5 bond (bridge) prevents ring flipping.
-
Torsional Restriction: The
angle (N–C rotation) is strictly confined, often forcing the backbone into a specific trajectory that mimics a cis or trans peptide bond depending on the specific diastereomer utilized.
Physicochemical Profile
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | >250 °C (Decomposition) |
| Solubility | High in water, methanol; Low in non-polar solvents |
| pKa (COOH) | ~2.0 (Lower than proline due to s-character of cyclopropane) |
| pKa (NH) | ~9.5 (Secondary amine) |
| Chirality | Two chiral centers (C1, C5). Enantiomers: (1R, 5R) and (1S, 5S).[13] |
Synthetic Methodologies
The synthesis of this scaffold is non-trivial due to the strain energy of the bicyclic system. The most authoritative route involves the 1,3-dipolar cycloaddition of diazomethane to a dehydroproline derivative, followed by photolytic nitrogen extrusion.
Core Synthetic Pathway (The Pyrazoline Route)
This protocol ensures high stereocontrol and scalability.
Figure 1: Synthetic pathway via pyrazoline intermediate.[9]
Mechanism of Action
-
Cycloaddition: Diazomethane adds across the double bond of the dehydroproline. The regioselectivity is governed by the electron-withdrawing ester group at C2 (proline numbering).
-
Extrusion: Upon UV irradiation, the pyrazoline ring loses a molecule of nitrogen (
). The resulting diradical species rapidly collapses to form the cyclopropane bond, yielding the bicyclo[3.1.0] system.
Experimental Protocol: Synthesis of (±)-2,3-Methanoproline
Safety Warning: Diazomethane is explosive and highly toxic. All operations must be performed in a dedicated fume hood with blast shields and polished glassware (no ground joints).
Phase 1: Preparation of the Pyrazoline Intermediate
-
Reagents: Dissolve N-Cbz-2,3-dehydroproline tert-butyl ester (1.0 eq) in diethyl ether (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Slowly add an ethereal solution of diazomethane (excess, generated from Diazald) until a persistent yellow color remains.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.
-
Work-up: Quench excess diazomethane with a few drops of acetic acid. Concentrate the solvent under reduced pressure (cold bath).
-
Validation: Verify formation of pyrazoline via NMR (disappearance of alkene protons).
Phase 2: Photolytic Ring Contraction
-
Setup: Dissolve the crude pyrazoline in anhydrous THF or Benzene (0.05 M). Place in a quartz photochemical reactor.
-
Irradiation: Irradiate with a high-pressure mercury lamp (filtered for >300 nm) for 2–6 hours. Monitor nitrogen evolution.
-
Completion: The reaction is complete when gas evolution ceases and TLC shows a new, more polar spot.
-
Purification: Evaporate solvent. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Deprotection (Optional):
-
Ester Hydrolysis: Treat with TFA/DCM (1:1) to remove t-butyl ester.
-
N-Deprotection: Hydrogenation (
, Pd/C) to remove Cbz group.
-
Pharmacological & Biological Applications[1][2][4][12]
Peptidomimetics and Structural Biology
The primary utility of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid is its ability to nucleate specific peptide conformations.
- -Turn Inducer: When incorporated into a peptide chain, the rigid geometry forces the backbone to reverse direction, stabilizing hairpin structures critical for receptor binding.
-
Proline Surrogate: It replaces proline to determine the "bioactive conformation" of a peptide. If the analogue retains activity, the receptor likely requires the specific torsional angles locked by the cyclopropane ring.
Ethylene Biosynthesis Inhibition
In plant biology, this compound acts as an analogue of 1-aminocyclopropane-1-carboxylic acid (ACC) .
-
Mechanism: It competitively inhibits ACC Oxidase , the enzyme responsible for converting ACC to ethylene.
-
Outcome: Delays fruit ripening and senescence in plant tissues.
Drug Discovery Context
While the 1-carboxylic acid isomer is less common in commercial drugs than the 3-carboxylic acid isomer (e.g., Saxagliptin), it serves as a critical "probe" molecule.
-
Metabolic Stability: The steric bulk of the bridgehead carboxyl group hinders access by proteolytic enzymes, extending the half-life of peptide-based drugs.
References
-
Synthesis via Pyrazoline Photolysis
-
Conformational Analysis
- Title: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740).
- Source: Journal of Medicinal Chemistry.
-
URL:[Link] (Provides context on the conformational rigidity of the [3.1.0] scaffold).
-
General Properties & CAS Data
-
Peptidomimetic Applications
Sources
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- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. 2-Azabicyclo[3.1.0]hexane | C5H9N | CID 17783223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 132806-36-1|2-Azabicyclo[3.1.0]hexane-1-carboxylic acid|BLD Pharm [bldpharm.com]
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